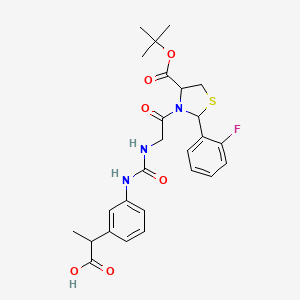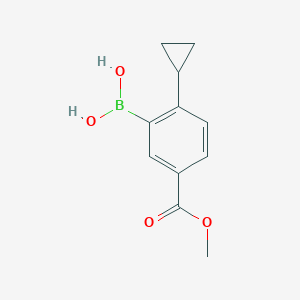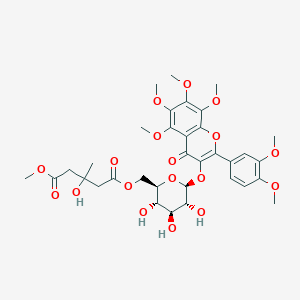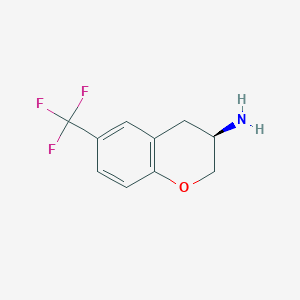![molecular formula C23H29ClO6 B14084010 Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delprostenate, also known as ONO-1052, is a synthetic prostaglandin derivative. It is a small molecule with a complex chemical structure, primarily used in scientific research. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals.
Méthodes De Préparation
The synthesis of Delprostenate involves multiple steps and specific reaction conditions. One of the synthetic routes includes the hydrolysis of 2-oxa-3-oxo-6-syn-hydroxymethyl-7-anti-acetoxy-cis-bicyclo[3.3.0]octane with potassium hydroxide in methanol, followed by partial acetylation with acetic anhydride in pyridine. The reaction sequence continues with the use of dihydropyran and p-toluenesulfonic acid in dichloromethane, reduction with diisobutylaluminium hydride in toluene at -60°C, and several other steps involving Wittig reactions, methylation, and oxidation
Analyse Des Réactions Chimiques
Delprostenate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, acetic anhydride, dihydropyran, p-toluenesulfonic acid, diisobutylaluminium hydride, and diazomethane . Major products formed from these reactions include various protected and unprotected lactones, hydroxymethyl compounds, and methyl esters. The compound’s reactivity is influenced by its complex structure, which allows for multiple functional group transformations.
Applications De Recherche Scientifique
Delprostenate has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandin derivatives. In biology and medicine, it has been investigated for its potential effects on various physiological processes, although it is not approved for clinical use . The compound’s unique structure and reactivity make it a valuable tool for researchers exploring the mechanisms of prostaglandin action and the development of new therapeutic agents.
Mécanisme D'action
The exact mechanism of action of Delprostenate is not well-documented. as a prostaglandin derivative, it is likely to interact with prostaglandin receptors and influence various signaling pathways. Prostaglandins typically exert their effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling cascades that regulate diverse physiological processes . Further research is needed to elucidate the specific molecular targets and pathways involved in Delprostenate’s action.
Comparaison Avec Des Composés Similaires
Delprostenate can be compared to other prostaglandin derivatives such as dinoprostone (prostaglandin E2) and prostaglandin F2alpha. These compounds share similar structural features and biological activities but differ in their specific receptor affinities and physiological effects . Delprostenate’s unique synthetic route and chemical structure distinguish it from other prostaglandins, making it a valuable compound for research purposes.
Propriétés
Formule moléculaire |
C23H29ClO6 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
methyl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4-8,10-13,17,19-22,25-27H,3,9,14-15H2,1H3 |
Clé InChI |
FNAMRDZHKYQEBA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


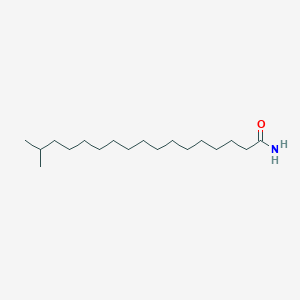
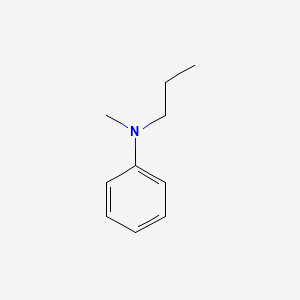



![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
